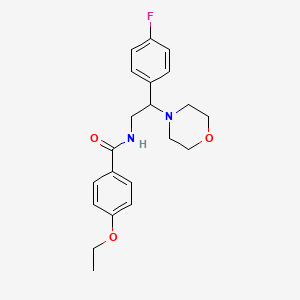
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorophenyl group, and a morpholinoethyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-morpholinoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-ethoxy-N-(2-fluorophenyl)benzamide
- 4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide
- 4-ethoxy-N-(4-fluorophenyl)benzamide
Uniqueness
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile .
生物活性
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound classified as a benzamide. It features an ethoxy group, a fluorophenyl group, and a morpholinoethyl group attached to its benzamide core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the condensation of 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-morpholinoethylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), carried out under anhydrous conditions. The final product is purified through recrystallization or chromatography.
Chemical Structure
The compound's IUPAC name is 4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide, with a molecular formula of C21H25FN2O3. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act as a ligand in receptor binding studies and has potential therapeutic properties such as anti-inflammatory and analgesic effects.
Case Studies and Research Findings
Comparative Analysis
A comparison with similar compounds reveals unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-N-(2-fluorophenyl)benzamide | Ethoxy group, fluorophenyl | Moderate receptor binding |
| 4-Ethoxy-N-[4-fluorophenyl]benzamide | Ethoxy group, fluorophenyl | Analgesic properties |
| This compound | Ethoxy, fluorophenyl, morpholinoethyl | Potential anti-inflammatory effects |
特性
IUPAC Name |
4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-2-27-19-9-5-17(6-10-19)21(25)23-15-20(24-11-13-26-14-12-24)16-3-7-18(22)8-4-16/h3-10,20H,2,11-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATYCQYEKKMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














